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Compound of Interest

Compound Name: 4-Phenylchroman-4-ol

Cat. No.: B11879571

Get Quote

Executive Summary
4-Phenylchroman-4-ol (CAS: 94052-00-3) is a critical tertiary alcohol intermediate in the

synthesis of neoflavonoids and isoflavonoid-based therapeutics. While structurally simple, its

isolation is complicated by its inherent lability; the compound undergoes spontaneous

dehydration to form 4-phenyl-4H-chromene under acidic conditions or thermal stress.

This guide provides a definitive technical reference for researchers, focusing on the controlled

synthesis, stabilization, and characterization of this scaffold. Unlike standard catalog reagents,

4-phenylchroman-4-ol requires specific handling protocols to prevent degradation, making the

physical data and self-validating spectral markers detailed below essential for successful

application in drug development.

Part 1: Chemical Identity & Physical Properties
Nomenclature and Identification
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Parameter Data

IUPAC Name 4-Phenyl-3,4-dihydro-2H-1-benzopyran-4-ol

Common Name 4-Phenylchroman-4-ol

CAS Number 94052-00-3

Molecular Formula C₁₅H₁₄O₂

Molecular Weight 226.27 g/mol

SMILES OC1(C2=CC=CC=C2)CCOC3=CC=CC=C31

Physical Properties Profile
Note on Melting Point: Unlike its stable ketone precursor (4-chromanone, mp 38–40 °C), 4-
phenylchroman-4-ol is frequently isolated as a viscous oil or low-melting amorphous solid that

lacks a sharp, standard melting point in literature due to its tendency to dehydrate upon

heating.

Property Specification / Observation

Appearance
Colorless to pale yellow viscous oil; solidifies

upon prolonged standing at -20°C.

Solubility

High: Dichloromethane, Diethyl Ether, THF,

Ethyl Acetate.Low: Hexanes (often oils

out).Insoluble: Water.

Stability

Labile. Prone to acid-catalyzed dehydration to 4-

phenyl-4H-chromene (M.W. 208.26). Store at

-20°C under argon.

Boiling Point
Not applicable (decomposes/dehydrates prior to

boiling).

Part 2: Synthesis & Experimental Protocol
Core Synthesis Logic (Grignard Addition)
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The most reliable route to 4-phenylchroman-4-ol is the nucleophilic addition of

phenylmagnesium bromide to 4-chromanone.

Critical Control Point: The workup must be performed under neutral to mildly basic

conditions. Standard acidic workups (e.g., 1M HCl) will instantly catalyze the elimination of

the C4-hydroxyl group, yielding the alkene.

Step-by-Step Methodology
Reagents:

4-Chromanone (1.0 eq)

Phenylmagnesium bromide (1.2 eq, 1.0 M in THF)

Anhydrous THF (Solvent)

Saturated NH₄Cl (Quenching agent)

Protocol:

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4-chromanone

dissolved in anhydrous THF.

Addition: Cool the system to 0°C. Add PhMgBr dropwise over 20 minutes. The exotherm

must be controlled to prevent thermal dehydration.

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (System:

20% EtOAc/Hexane).

TLC Marker: Product Rf will be lower (more polar) than starting ketone.

Quench (CRITICAL): Cool back to 0°C. Quench with saturated aqueous NH₄Cl. Do NOT use

HCl.

Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine.
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Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if slightly acidic) and concentrate in

vacuo at <30°C. High bath temperatures will drive dehydration.

Part 3: Characterization & Self-Validating Markers
To confirm the identity of 4-phenylchroman-4-ol and rule out the dehydrated impurity, use the

following spectral checkpoints.

1H NMR Spectroscopy (400 MHz, CDCl₃)
The presence of the C4-hydroxyl proton and the distinct methylene protons of the chroman ring

are diagnostic.

Position Shift (δ, ppm) Multiplicity Interpretation

C4-OH 2.30 - 2.60 Singlet (br)

Diagnostic:

Disappears upon D₂O

shake. Absence

indicates dehydration.

C3-H₂ 2.15 - 2.35 Multiplet
Upfield shift relative to

ketone precursor.

C2-H₂ 4.15 - 4.35 Multiplet

Characteristic O-CH₂

methylene adjacent to

ether oxygen.

Ar-H 6.80 - 7.50 Multiplet

Overlapping signals of

the phenyl ring and

benzopyran

backbone.

Infrared (IR) Spectroscopy
Target Signal: Broad absorption at 3350–3450 cm⁻¹ (O-H stretch).

Validation: Complete disappearance of the ketone carbonyl stretch (1680 cm⁻¹) from the

starting material.
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Warning: Appearance of a sharp alkene C=C stretch at ~1640 cm⁻¹ suggests dehydration.

Mass Spectrometry (ESI/GC-MS)
Molecular Ion: [M]+ = 226.1.

Base Peak: Often observed as 208.1 [M - H₂O]+ due to rapid in-source dehydration.

Note: Observing the 208 peak does not necessarily mean your bulk sample is

decomposed, but it confirms the labile nature of the tertiary alcohol in the gas phase.

Part 4: Reaction Pathway & Stability Visualization
The following diagram illustrates the synthesis pathway and the competing dehydration risk.
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Caption: Synthesis pathway showing the critical divergence between the target alcohol and the

dehydrated chromene impurity.

Part 5: Applications in Drug Development
4-Phenylchroman-4-ol serves as a structural scaffold for:

SERMs (Selective Estrogen Receptor Modulators): The 4-phenylchroman skeleton mimics

the A and C rings of 17β-estradiol.

Anti-cancer Agents: Derivatives (e.g., 4-phenylcoumarins formed via oxidation) exhibit

cytotoxicity against MDR (Multi-Drug Resistant) cell lines.
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SIRT2 Inhibitors: Used as a precursor for synthesizing halogenated chroman derivatives

tested for neuroprotective properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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